N-Methyl-1-[(E)-methyldiazenyl]methanamine
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Overview
Description
N-Methyl-1-[(E)-methyldiazenyl]methanamine is an organic compound with the molecular formula C₃H₉N₃ It is a derivative of amines, characterized by the presence of a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[(E)-methyldiazenyl]methanamine typically involves the reaction of methylamine with diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Diazomethane: Diazomethane is prepared by the reaction of nitrosomethylurea with a strong base such as potassium hydroxide.
Reaction with Methylamine: Diazomethane is then reacted with methylamine in a solvent such as ether or dichloromethane at low temperatures to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[(E)-methyldiazenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of N-methylformamide.
Reduction: Formation of methylamine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Methyl-1-[(E)-methyldiazenyl]methanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: Studied for its potential role in biological systems as a precursor to bioactive molecules.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1-[(E)-methyldiazenyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a methylating agent, transferring its methyl group to nucleophilic sites on biomolecules. This methylation can alter the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with similar methylation properties.
N-Methyl-1-propanamine: A secondary amine with comparable reactivity.
N-Ethylethanamine: Another secondary amine with similar chemical behavior.
Uniqueness
N-Methyl-1-[(E)-methyldiazenyl]methanamine is unique due to its specific structure, which allows for selective methylation reactions. Its ability to form stable diazenyl intermediates makes it distinct from other amines, providing unique reactivity and applications in various fields.
Properties
CAS No. |
62655-28-1 |
---|---|
Molecular Formula |
C3H9N3 |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
N-methyl-1-(methyldiazenyl)methanamine |
InChI |
InChI=1S/C3H9N3/c1-4-3-6-5-2/h4H,3H2,1-2H3 |
InChI Key |
OPDMCPOKKJJOLH-UHFFFAOYSA-N |
Canonical SMILES |
CNCN=NC |
Origin of Product |
United States |
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